molecular formula C11H16FNO B13249221 [(3-Fluoro-4-methylphenyl)methyl](2-methoxyethyl)amine

[(3-Fluoro-4-methylphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13249221
M. Wt: 197.25 g/mol
InChI Key: HFJYOCMZEFMUSX-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)methylamine is an organic compound with the molecular formula C({11})H({16})FNO. This compound features a fluorinated aromatic ring and an amine group, making it a versatile molecule in various chemical reactions and applications. It is often used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzaldehyde and 2-methoxyethylamine.

    Reductive Amination: The aldehyde group of 3-fluoro-4-methylbenzaldehyde reacts with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the desired amine product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (3-Fluoro-4-methylphenyl)methylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-Fluoro-4-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Fluoro-4-methylphenyl)methylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

(3-Fluoro-4-methylphenyl)methylamine can be compared with other fluorinated aromatic amines, such as:

    [(3-Fluoro-4-methylphenyl)methyl]amine: Lacks the 2-methoxyethyl group, which may affect its solubility and reactivity.

    (3-Fluoro-4-methylphenyl)methylamine: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its chemical properties.

    (3-Fluoro-4-methylphenyl)methylamine: Contains a hydroxy group, which can significantly change its reactivity and biological activity.

The unique combination of the fluorinated aromatic ring and the 2-methoxyethylamine group in (3-Fluoro-4-methylphenyl)methylamine provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C11H16FNO/c1-9-3-4-10(7-11(9)12)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

HFJYOCMZEFMUSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCOC)F

Origin of Product

United States

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